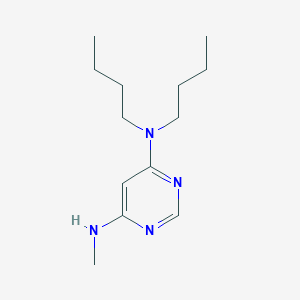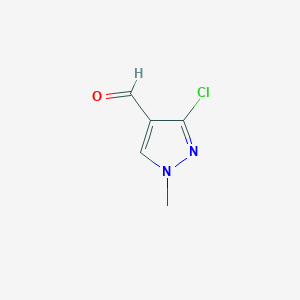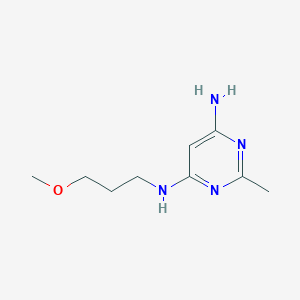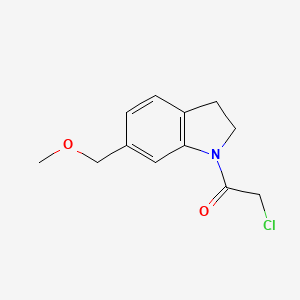
2-Chlor-1-(6-(Methoxymethyl)indolin-1-yl)ethan-1-on
Übersicht
Beschreibung
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is a chemical compound belonging to the class of indolines. It is a colorless to light yellow crystalline solid with a molecular weight of 281.69 g/mol. It is soluble in water, ethanol, and methanol. It is also known by its CAS registry number of 687-57-6. 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one has been studied for its potential medicinal and biological applications.
Wissenschaftliche Forschungsanwendungen
Chemoproteomische Studien
“2-Chlor-1-(6-(Methoxymethyl)indolin-1-yl)ethan-1-on” ist ein cysteinreactives Fragment eines kleinen Moleküls, das in chemoproteomischen Studien verwendet wird . Es kann verwendet werden, um sowohl traditionell medikamentenempfängliche Proteine als auch „nicht-medikamentenempfängliche“ oder schwer zu zielen Proteine zu untersuchen .
Ligandenbindungsstudien
Diese Verbindung wird auch in Ligandenbindungsstudien verwendet . Ligandenbindung bezeichnet die Fähigkeit eines Proteins, an einen kleinen Molekülliganden mit hoher Affinität zu binden. Dies ist ein Schlüsselfaktor in der Medikamentenentwicklung .
Fragmentbasierte kovalente Ligandenfindung
Die Verbindung kann allein bei der fragmentbasierten kovalenten Ligandenfindung verwendet werden . Dies ist eine Methode, die in der Medikamentenentwicklung verwendet wird, bei der kleine chemische Fragmente gescreent werden, um diejenigen zu identifizieren, die an das biologische Ziel binden .
Gezielte Proteinzerstörung
Die Verbindung kann in bifunktionale Werkzeuge wie elektrophile PROTAC® -Moleküle zur gezielten Proteinzerstörung eingebaut werden . Dies ist eine Technik, die verwendet wird, um krankheitsverursachende Proteine im Körper selektiv abzubauen .
E3-Ligase-Entdeckung
Die Verbindung wurde vom Cravatt Lab Lab zur E3-Ligase-Entdeckung demonstriert . E3-Ligasen sind Enzyme, die eine entscheidende Rolle im Ubiquitin-Proteasom-System spielen, das für den Proteinabbau in Zellen verantwortlich ist .
Anti-HIV-1-Studien
Indolyl-Derivate, wie z. B. „this compound”, wurden in Molekül-Docking-Studien als potenzielle Anti-HIV-1-Mittel berichtet .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as difficult-to-target proteins .
Mode of Action
This compound interacts with its targets through a covalent bond with the cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially altering its activity or stability.
Biochemische Analyse
Biochemical Properties
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in chemoproteomic and ligandability studies. This compound is known to be cysteine-reactive, meaning it can form covalent bonds with cysteine residues in proteins . This reactivity makes it useful for identifying and studying traditionally druggable proteins as well as “undruggable” or difficult-to-target proteins. The compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .
Cellular Effects
The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . By forming covalent bonds with target proteins, it can modulate their activity, potentially leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding can result in enzyme inhibition or activation, depending on the target protein. The compound’s ability to form stable covalent bonds with cysteine residues makes it a powerful tool for studying protein function and regulation. Additionally, these interactions can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its reactivity may decrease over time if not stored properly . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target protein activity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular damage . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful side effects.
Metabolic Pathways
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s cysteine-reactive nature suggests it may influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . Understanding these interactions can provide insights into the compound’s broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The compound’s ability to covalently bind to cysteine residues may also play a role in its distribution within cellular compartments.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different sets of proteins depending on its subcellular distribution
Eigenschaften
IUPAC Name |
2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-10-4-5-14(11(10)6-9)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFESHSXXACMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2C(=O)CCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)
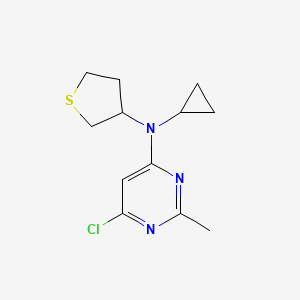
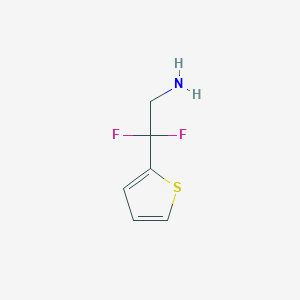

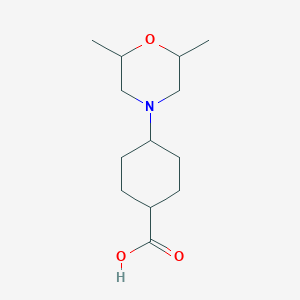


![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
